
(R)-タムスロシン-d4 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Tamsulosin-d4 Hydrochloride is a deuterated form of Tamsulosin, a medication primarily used to treat benign prostatic hyperplasia and chronic prostatitis. The deuterated version, ®-Tamsulosin-d4 Hydrochloride, contains four deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.
科学的研究の応用
®-Tamsulosin-d4 Hydrochloride has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Tamsulosin, providing insights into its absorption, distribution, metabolism, and excretion.
Isotope Labeling: The compound is used as an isotope-labeled standard in mass spectrometry and other analytical techniques to quantify Tamsulosin in biological samples.
Drug Development: Researchers use ®-Tamsulosin-d4 Hydrochloride to investigate the effects of deuterium substitution on the pharmacological properties of Tamsulosin, potentially leading to the development of more effective and safer drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tamsulosin-d4 Hydrochloride involves the incorporation of deuterium atoms into the Tamsulosin molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Tamsulosin-d4 Hydrochloride follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications.
化学反応の分析
Types of Reactions
®-Tamsulosin-d4 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated alcohols or amines.
作用機序
®-Tamsulosin-d4 Hydrochloride exerts its effects by selectively blocking alpha-1 adrenergic receptors in the prostate and bladder neck. This leads to the relaxation of smooth muscle tissue, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The deuterium atoms in the compound do not significantly alter its mechanism of action but can affect its metabolic stability and pharmacokinetics.
類似化合物との比較
Similar Compounds
Tamsulosin: The non-deuterated form of the compound, used for the same medical conditions.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Silodosin: A selective alpha-1 adrenergic receptor antagonist with similar therapeutic applications.
Uniqueness
®-Tamsulosin-d4 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and provide valuable insights into its pharmacokinetics. This makes it a valuable tool for research and drug development, offering advantages over non-deuterated analogs in certain applications.
特性
CAS番号 |
1216413-74-9 |
|---|---|
分子式 |
C26H37ClN2O4 |
分子量 |
484.085 |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3,19D; |
InChIキー |
OEAFTRIDBHSJDC-GUZHUBCOSA-N |
SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
同義語 |
5-[(2R)-2-[[2-(-Ethoxyphenoxy)ethyl-d4]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride; Flomax-d4; Harnal-d4; Omnic-d4; Pradif-d4; YM 12617-1-d4; YM 617-d4; Yutanal-d4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


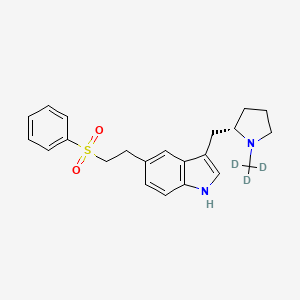
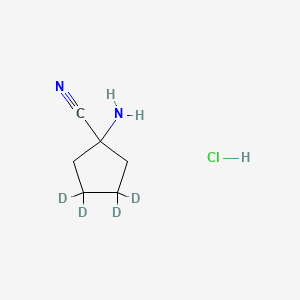
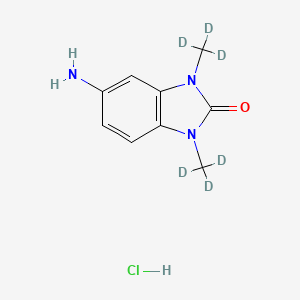
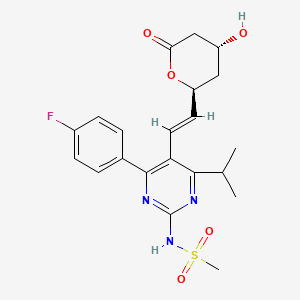
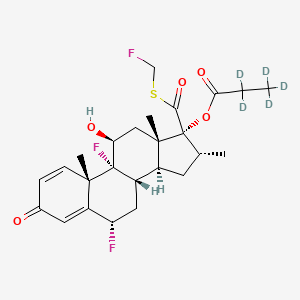
![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)
